molecular formula C16H14N2 B11878915 2-Methyl-4-phenylquinolin-8-amine CAS No. 113790-70-8

2-Methyl-4-phenylquinolin-8-amine

Cat. No.: B11878915
CAS No.: 113790-70-8
M. Wt: 234.29 g/mol
InChI Key: NBPRWVREUIFGRT-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylquinolin-8-amine is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-4-phenylquinolin-8-amine is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:

  • Cell Line Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines such as HL-60, Hep3B, and COLO 205. The IC50 values for some derivatives were reported to be less than 1 μM, indicating potent activity without affecting normal cells .
CompoundCell LineIC50 (μM)Effect on Normal Cells
2-Methyl DerivativeHL-60<1No effect (IC50 > 50)
Similar CompoundCOLO 205<1No effect (IC50 > 50)

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. For example, studies have shown that these compounds can act against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Antidiabetic Activity

Research has indicated that certain derivatives of this compound exhibit α-glucosidase inhibitory activity, which is crucial for managing diabetes by slowing carbohydrate absorption .

Study on Anticancer Properties

In a study evaluating the antiproliferative effects of quinoline derivatives, several compounds were synthesized and tested against the National Cancer Institute's human cancer cell line panel. Notably, one derivative exhibited nanomolar potency against COLO 205 cells through mechanisms involving microtubule disruption and apoptosis induction via intrinsic pathways .

Study on Enzyme Inhibition

Another study focused on the synthesis of N-substituted derivatives of 2-Methyl-4-phenylquinolin-8-amines. These compounds were screened for α-glucosidase inhibition using in-silico and in-vitro methods. Results showed promising inhibitory activity, suggesting potential applications in diabetes management .

Properties

IUPAC Name

2-methyl-4-phenylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(17)16(13)18-11/h2-10H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRWVREUIFGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558739
Record name 2-Methyl-4-phenylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113790-70-8
Record name 2-Methyl-4-phenylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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